1,4-Di(methyl-d3)-naphthalene
Description
Deuterium (B1214612) in Polycyclic Aromatic Hydrocarbon (PAH) Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest due to their presence in a wide range of environments, from interstellar space to terrestrial ecosystems. nasa.govworktribe.com The study of deuterated PAHs has provided crucial insights into both astrophysical phenomena and the environmental fate of these compounds.
In astrophysics, the abundance of deuterium and the deuterium-to-hydrogen (D/H) ratio are of fundamental importance for understanding cosmological and stellar evolution. nasa.gov Deuterated PAHs are considered a potential reservoir for deuterium in the interstellar medium (ISM). worktribe.comaanda.orgarxiv.org Studying the infrared emission from these molecules allows astronomers to probe the chemical evolution of galaxies. nasa.gov Recent observations with the James Webb Space Telescope have provided evidence for the widespread presence of deuterated PAHs in regions like the Orion Bar. arxiv.org
In environmental science, deuterated PAHs serve as essential internal standards for the quantitative analysis of their non-deuterated counterparts in environmental samples. Due to their identical chemical behavior but different mass, they can be added to a sample at a known concentration to accurately determine the concentration of the target PAH, correcting for any loss during sample preparation and analysis.
Specific Context of Methyl-Deuterated Naphthalenes in Academic Investigations
Methyl-deuterated naphthalenes, such as 1,4-Di(methyl-d3)-naphthalene, are specialized compounds used in a variety of academic investigations. The introduction of deuterium into the methyl groups of naphthalene (B1677914) provides a unique tool for studying reaction kinetics and mechanisms. The difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond can lead to a kinetic isotope effect, where reactions involving the breaking of a C-H bond proceed at a different rate than those involving a C-D bond. symeres.com This effect can be used to determine the rate-limiting step of a reaction.
Furthermore, these labeled compounds are instrumental in metabolic studies. medchemexpress.com For instance, the metabolism of dimethylnaphthalenes can be investigated by using the deuterated form and analyzing the resulting metabolites by mass spectrometry. This helps in identifying the metabolic pathways and the enzymes involved. ontosight.aimedchemexpress.com Research has also explored the synthesis and photochemical activation of functionalized 1,4-dimethylnaphthalene (B47064) derivatives as potential agents in biomedical applications. researchgate.net The study of H-D exchange in dimethylnaphthalenes has also provided insights into the redistribution of charge within the naphthalene ring system upon methyl substitution. tandfonline.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (1,4-Dimethyl-d6)naphthalene |
| Molecular Formula | C₁₂H₆D₆ |
| Molecular Weight | 162.26 |
| CAS Number | 13720-08-6 |
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(trideuteriomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSQLNWAIULLK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C2=CC=CC=C21)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 1,4 Di Methyl D3 Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of 1,4-Di(methyl-d3)-naphthalene, specific NMR methods are employed to probe the effects of deuteration.
Deuterium (B1214612) Decoupling Effects on Proton (¹H) NMR Spectra of the Naphthalene (B1677914) Core
In standard ¹H NMR spectroscopy, the protons on the naphthalene core would exhibit coupling to the deuterium nuclei of the methyl groups. Deuterium, having a spin I=1, splits the signals of neighboring protons into multiplets. magritek.com However, by applying a deuterium decoupling pulse sequence, these couplings can be removed. This simplifies the ¹H NMR spectrum, causing the multiplets arising from ¹H-²H coupling to collapse into singlets. magritek.com This technique is particularly useful for accurately integrating the signals of the aromatic protons, which might otherwise overlap with the broader multiplets caused by deuterium coupling. magritek.com The analysis of the simplified spectrum allows for a more straightforward assignment of the proton chemical shifts of the naphthalene core.
Direct Deuterium (²H) NMR Spectroscopy for Methyl Group Characterization
Direct observation of the deuterium nuclei through ²H NMR spectroscopy provides specific information about the deuterated methyl groups. magritek.com ²H NMR spectra are characterized by a chemical shift range similar to that of ¹H NMR but generally exhibit lower resolution and sensitivity. magritek.comusf.edu The signals in ²H NMR are often broader than their proton counterparts due to quadrupolar relaxation. usf.edu
In the solid state, ²H NMR can reveal detailed information about molecular dynamics. researchgate.net For a deuterated methyl group, the lineshape of the ²H NMR spectrum can provide insights into the rotational dynamics of the C–CD₃ bond. researchgate.netacs.org
Carbon-13 (¹³C) NMR Studies and Isotope Effects on Chemical Shifts
The substitution of protons with deuterium in the methyl groups induces small but measurable changes in the ¹³C NMR chemical shifts of the neighboring carbon atoms. These are known as deuterium isotope effects (DIEs). srce.hrresearchgate.net The isotope effect, denoted as ⁿΔC(D), is the difference in chemical shift between the deuterated and non-deuterated compounds (ⁿΔC(D) = δC(H) − δC(D)). nih.gov
Typically, a two-bond isotope effect (²ΔC(D)) is observed for the carbon atom of the naphthalene ring directly attached to the deuterated methyl group. These effects are generally observed as upfield shifts (negative values). oup.com The magnitude of these isotope effects can be influenced by factors such as hybridization and electronic effects. oup.com The study of these isotope effects can provide valuable information about the electronic structure and intramolecular interactions within the molecule.
| Carbon Position | Expected Isotope Shift (ppb) |
| C1, C4 | Negative (upfield) |
| C2, C3 | Smaller, often negligible |
| C9, C10 | Smaller, often negligible |
Note: This table represents expected trends in deuterium isotope effects on ¹³C chemical shifts. Actual values require experimental measurement.
Advanced Multi-dimensional NMR Techniques for Structure and Dynamics
Advanced multi-dimensional NMR techniques are powerful tools for the complete structural assignment and for studying the dynamics of molecules like this compound. numberanalytics.comipb.ptrsc.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes the connectivity between coupled protons on the naphthalene ring. numberanalytics.commdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals of the naphthalene core with their directly attached ¹³C nuclei, aiding in the unambiguous assignment of the carbon signals. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be used to confirm the substitution pattern and to study the conformation and dynamics of the methyl groups relative to the naphthalene plane.
These techniques, used in combination, allow for a comprehensive and unambiguous assignment of all ¹H and ¹³C signals and provide insights into the molecule's three-dimensional structure and dynamic behavior in solution. ipb.ptmdpi.com
Vibrational Spectroscopy (Infrared and Raman) of Deuterated Methyl Naphthalenes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Identification and Assignment of C-D Stretching and Bending Vibrations
The most significant impact of deuteration on the vibrational spectrum of this compound is the appearance of new bands corresponding to the vibrations of the C-D bonds.
The C-H stretching vibrations in non-deuterated methylnaphthalenes typically appear in the 2800–3000 cm⁻¹ region. researchgate.net Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at significantly lower frequencies, generally in the range of 2000-2300 cm⁻¹. cdnsciencepub.comresearchgate.netcdnsciencepub.com Specifically, aliphatic C-D stretches are often observed around 2170 cm⁻¹. researchgate.net
Similarly, C-H bending (scissoring and rocking) vibrations of the methyl group will also shift to lower frequencies upon deuteration. The assignment of these new C-D stretching and bending modes can be complex but provides a clear spectroscopic signature of deuteration. csic.esresearchgate.netosti.gov High-resolution infrared and Raman spectroscopy are crucial for resolving and accurately assigning these vibrational modes. csic.esresearchgate.netosti.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-D Stretch | 2000 - 2300 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Aliphatic C-D Bend | 900 - 1200 |
Note: This table provides typical wavenumber ranges for the indicated vibrational modes. The exact positions of the bands for this compound would need to be determined experimentally.
Analysis of Deuterium-Induced Isotopic Shifts in Vibrational Modes
The substitution of hydrogen with its heavier isotope, deuterium, in the methyl groups of 1,4-dimethylnaphthalene (B47064) to form this compound induces significant and predictable shifts in the compound's vibrational spectra, particularly in the infrared (IR) and Raman spectra. These isotopic shifts are a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching and bending vibrations are observed at lower wavenumbers than their C-H counterparts.
The most notable shifts occur in the methyl group vibrations. The asymmetric and symmetric stretching vibrations of C-H bonds in a typical methyl group appear in the 2960-2870 cm⁻¹ region. For the C-D₃ group in this compound, these stretching modes are shifted to approximately 2250-2050 cm⁻¹. Similarly, the C-H bending (scissoring and rocking) vibrations, typically found in the 1460-1350 cm⁻¹ range, are shifted to lower frequencies upon deuteration. For instance, the symmetric C-H bending mode (umbrella mode) of a methyl group around 1380 cm⁻¹ is expected to shift to below 1000 cm⁻¹ for a C-D₃ group.
These shifts provide a definitive method for confirming the site of deuteration. While the vibrations of the naphthalene ring system are less affected, minor shifts can still be observed due to changes in vibrational coupling with the deuterated methyl groups. The analysis of these shifts is crucial for confirming the successful synthesis and isotopic labeling of the target molecule.
Correlation of Experimental and Theoretically Computed Vibrational Spectra
To gain a deeper understanding of the vibrational modes of this compound, experimental spectra are often correlated with theoretical computations. Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the vibrational frequencies and intensities of molecules with high accuracy. By creating a computational model of this compound, its theoretical vibrational spectrum can be predicted.
The process involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP) with a specific basis set (e.g., 6-31G(d,p)). Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with the experimental data.
The correlation between the scaled theoretical frequencies and the experimental IR and Raman frequencies allows for the unambiguous assignment of each observed vibrational band to a specific molecular motion (e.g., C-D stretch, naphthalene ring breathing). This detailed assignment helps to confirm the molecular structure and provides insights into the intramolecular vibrational coupling. Discrepancies between the experimental and computed spectra can point to conformational isomers or the presence of impurities.
Mass Spectrometric Investigations of this compound
Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds, providing information on molecular weight, elemental composition, isotopic purity, and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the verification of the elemental formula and the assessment of isotopic purity. The non-deuterated 1,4-dimethylnaphthalene (C₁₂H₁₂) has a theoretical monoisotopic mass of 156.0939 u. For this compound (C₁₂H₆D₆), where six hydrogen atoms are replaced by deuterium, the theoretical monoisotopic mass increases to 162.1315 u.
HRMS can distinguish this mass from other potential isobaric interferences, confirming the presence of six deuterium atoms. Furthermore, the technique is used to assess isotopic purity by measuring the relative intensities of ions corresponding to molecules with fewer than six deuterium atoms (e.g., D₅, D₄ species). By analyzing the isotopic cluster of the molecular ion, the percentage of the desired D₆ species can be quantified, providing a critical measure of the quality of the labeled compound.
Table 1: Theoretical Masses for this compound and Related Isotopologues
| Formula | Isotopologue | Theoretical Monoisotopic Mass (u) |
|---|---|---|
| C₁₂H₁₂ | D₀ | 156.0939 |
| C₁₂H₇D₅ | D₅ | 161.1252 |
Deuterium-Specific Fragmentation Pathways and Mechanistic Insights from Electron Ionization Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through the analysis of reproducible fragmentation patterns. In the context of this compound, EI-MS reveals how the presence of deuterium influences the fragmentation pathways compared to its non-deuterated analog.
For 1,4-dimethylnaphthalene, a primary fragmentation pathway involves the loss of a hydrogen atom (H•) to form a stable tropylium-like ion (m/z 155), followed by the loss of a methyl radical (CH₃•) to yield an ion at m/z 141. In this compound, the initial loss can be either a hydrogen atom from the aromatic ring or a deuterium atom from a methyl group. The relative abundance of the resulting ions ([M-H]⁺ vs. [M-D]⁺) can provide insight into the relative bond strengths and the kinetics of the fragmentation process.
A characteristic fragmentation of alkylbenzenes is the benzylic cleavage to lose a methyl radical. For this compound (molecular ion at m/z 162), the loss of a deuterated methyl radical (CD₃•) leads to a fragment ion at m/z 144. The observation of this specific loss confirms the location of the deuterium labels on the methyl groups. The study of these deuterium-specific pathways is crucial for understanding reaction mechanisms and intramolecular isotope effects.
Table 2: Key EI-MS Fragments for this compound (C₁₂H₆D₆)
| Ion | Proposed Identity | Theoretical m/z |
|---|---|---|
| [C₁₂H₆D₆]⁺• | Molecular Ion | 162 |
| [C₁₂H₅D₆]⁺ | [M-H]⁺ | 161 |
| [C₁₂H₆D₅]⁺ | [M-D]⁺ | 160 |
Quantitative Mass Spectrometry for Isotope Ratio Analysis
Quantitative mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for determining the precise isotopic composition and for using this compound as an internal standard in quantitative assays. In isotope ratio analysis, the relative abundances of the molecular ions of the deuterated standard (m/z 162) and the native analyte (m/z 156) are measured.
By constructing a calibration curve using known concentrations of the native analyte and a fixed amount of the deuterated internal standard, a linear relationship between the concentration ratio and the peak area ratio can be established. This relationship allows for the accurate quantification of the native 1,4-dimethylnaphthalene in unknown samples, correcting for variations in sample preparation and instrument response. The high mass difference (6 Da) between the analyte and the standard ensures that their respective mass signals are well-resolved and free from mutual interference, which is a key advantage of using multiply-deuterated standards. The purity of the standard is critical, and the relative abundance of the D₀ to D₅ species must be known to correct for any isotopic contribution to the analyte signal.
Computational and Theoretical Chemistry Studies on 1,4 Di Methyl D3 Naphthalene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the fundamental properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing unique advantages in the study of molecular systems like 1,4-Di(methyl-d3)-naphthalene.
Density Functional Theory (DFT) Applications for Optimized Structures and Energetics
Density Functional Theory (DFT) has become a widely used method for predicting the geometric and electronic properties of molecules due to its favorable balance of computational cost and accuracy. irjweb.com For aromatic systems like naphthalene (B1677914) and its derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized structure. researchgate.netscirp.org This is achieved by finding the minimum energy conformation on the potential energy surface.
In the case of this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. The substitution of protium (B1232500) with deuterium (B1214612) in the methyl groups is expected to have a negligible effect on the equilibrium geometry of the naphthalene core. However, subtle changes in vibrational frequencies and zero-point energies are anticipated. DFT methods, particularly those incorporating van der Waals corrections, have been shown to be effective in calculating the structural parameters of crystalline naphthalene. aps.org
The energetics of the molecule, including its total energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also key outputs of DFT calculations. irjweb.com The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. acs.org For instance, the frontier electron densities can indicate the most likely sites for nucleophilic or electrophilic attack. scirp.org Studies on similar aromatic systems have demonstrated the utility of DFT in understanding reaction mechanisms and predicting the products of chemical transformations. acs.org
Table 1: Predicted Energetic Properties of a Naphthalene Derivative from DFT Calculations (Note: This table is a representative example based on typical DFT outputs for similar aromatic compounds and does not represent actual calculated values for this compound without specific research data.)
| Property | Calculated Value |
| Total Energy | (Typically in Hartrees) |
| HOMO Energy | (Typically in eV) |
| LUMO Energy | (Typically in eV) |
| HOMO-LUMO Gap | (Typically in eV) |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical rigor and can provide benchmark-quality results. researchgate.netchemrxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can yield more accurate predictions for properties like binding energies and electronic excitation energies. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Simulations of Deuterated Analogues
Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Theoretical calculations of vibrational frequencies and their corresponding intensities can aid in the interpretation of experimental infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, a phenomenon known as the kinetic isotope effect.
For this compound, the most pronounced changes in the vibrational spectrum compared to its non-deuterated counterpart will be observed in the modes involving the methyl groups. The C-D stretching vibrations are expected to appear at lower frequencies (around 2100-2250 cm⁻¹) than the C-H stretches (around 2850-3000 cm⁻¹). Quantum chemical calculations, using both DFT and ab initio methods, can predict these frequency shifts with a high degree of accuracy.
Theoretical studies on deuterated PAHs have shown that the positions of C-D stretching modes are characteristic and can be used to identify these species in various environments, including the interstellar medium. researchgate.netastrobiology.com Computational simulations of the IR spectra of deuterated naphthalenes have been performed to support astronomical observations. researchgate.net These studies have highlighted that the intensity of deuterated features can be weak, making their detection challenging. aanda.orgaanda.org The computational prediction of these spectra is therefore crucial for guiding experimental searches. arxiv.org
Table 2: Predicted Vibrational Frequency Shifts in a Deuterated Naphthalene Analogue (Note: This table illustrates the expected shifts based on general principles and data from similar compounds. Specific values for this compound would require dedicated calculations.)
| Vibrational Mode | Typical Frequency Range (Non-deuterated) | Predicted Frequency Range (Deuterated) |
| Methyl C-H Stretch | 2850-3000 cm⁻¹ | Not Applicable |
| Methyl C-D Stretch | Not Applicable | 2100-2250 cm⁻¹ |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| Naphthalene Ring Modes | 700-1600 cm⁻¹ | Minor shifts expected |
Theoretical Modeling of Isotope Effects and Reaction Pathways
The presence of deuterium in a molecule can influence the rates and mechanisms of chemical reactions. These kinetic isotope effects (KIEs) arise from the differences in zero-point vibrational energies between C-H and C-D bonds. Theoretical modeling is an essential tool for understanding and quantifying these effects.
For this compound, theoretical calculations can be used to model various reaction pathways, such as hydrogen abstraction from the methyl groups or electrophilic substitution on the aromatic ring. By calculating the potential energy surfaces for reactions involving both the deuterated and non-deuterated isotopologues, the KIEs can be predicted. For example, the breaking of a C-D bond typically requires more energy than breaking a C-H bond, leading to a primary KIE greater than one.
Studies on the reaction pathways of deuterated compounds have provided valuable insights into reaction mechanisms. researchgate.netacs.org For instance, theoretical investigations into the formation of naphthalene from smaller precursors have utilized deuterated reactants to trace the flow of atoms and elucidate the underlying mechanisms. researchgate.net Similarly, the study of H/D exchange reactions in arenes, catalyzed by metal complexes, has benefited from theoretical modeling to understand the kinetics and site selectivity of the exchange process. nih.gov
Analysis of Isotopic Fractionation Factors in Deuterated PAHs
Isotopic fractionation refers to the partitioning of isotopes between different substances or different sites within a molecule. The study of deuterium fractionation in PAHs is of great interest in astrophysics and geochemistry, as it can provide clues about the formation and processing history of these molecules in environments like the interstellar medium and meteorites. mdpi.comnih.gov
Theoretical calculations can determine the isotopic fractionation factors, which are equilibrium constants for isotope exchange reactions. These calculations are based on the vibrational frequencies of the different isotopic species. For this compound, theoretical analysis can predict the equilibrium distribution of deuterium between the methyl groups and other positions on the molecule, or between the molecule and other hydrogen-containing species in its environment.
Deuterium enrichment in PAHs is generally thought to occur at low temperatures, where the small differences in zero-point energies between C-H and C-D bonds become significant. researchgate.net Theoretical models suggest that deuterium fractionation can be influenced by various factors, including temperature, the presence of catalysts, and the specific reaction pathways involved. aanda.orgnih.gov For example, studies have shown that the level of deuterium fractionation can differ between aromatic and aliphatic sites on PAHs. researchgate.net
Mechanistic Elucidation Through Kinetic Isotope Effects Kies Involving 1,4 Di Methyl D3 Naphthalene
Principles of Kinetic Isotope Effects in Deuterated Systems
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. numberanalytics.com The phenomenon arises from the difference in zero-point vibrational energies between bonds to different isotopes. ontosight.ainumberanalytics.com A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step. libretexts.orglibretexts.org
This difference in reaction rates is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). numberanalytics.com For deuterium (B1214612) substitution, a "normal" KIE is observed when kH/kD > 1, indicating that the C-H bond is broken in the rate-determining step. gmu.edu An "inverse" KIE (kH/kD < 1) suggests a strengthening of the bond to the isotope in the transition state relative to the reactant. gmu.eduwikipedia.org The magnitude of the KIE provides valuable information about the transition state of a reaction. numberanalytics.comnumberanalytics.com
Primary Kinetic Isotope Effects for Reactions Involving Methyl C-H/C-D Bond Cleavage
A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. ontosight.aiopenochem.org In the context of 1,4-Di(methyl-d3)-naphthalene, a primary KIE would be observed in reactions where a C-H or C-D bond of one of the methyl groups is cleaved in the slowest step.
The theoretical maximum for a primary KIE involving C-H/C-D bond cleavage at room temperature is typically around 6 to 8. openochem.org The observation of a significant primary KIE is strong evidence that C-H bond breaking is a central part of the rate-determining step. nih.govbaranlab.org For instance, in oxidation reactions catalyzed by enzymes like cytochrome P450, a substantial deuterium KIE indicates that hydrogen atom abstraction is at least partially rate-limiting. nih.govresearchgate.net
The magnitude of the primary KIE can also offer insights into the geometry of the transition state. A linear transfer of a hydrogen atom between two atoms generally results in a larger KIE compared to a non-linear transfer. princeton.edu
Table 1: Representative Primary Kinetic Isotope Effects for C-H Bond Activation
| Reaction Type | Substrate | kH/kD | Reference |
| Aliphatic Hydroxylation | Norcarane | 11.5 | epfl.ch |
| C-H activation | Ethylbenzene | >40 | nih.gov |
| Methane elimination | Tungstenocene complex | 0.45 (inverse) | columbia.edu |
| Methanol Reforming | Methanol on Cu clusters | Normal KIE | berkeley.edu |
This table provides examples of primary KIEs and is not specific to this compound, for which specific experimental data is not broadly available in the provided search results.
Secondary Kinetic Isotope Effects at the Deuterated Methyl Positions
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ontosight.aiopenochem.org For this compound, a secondary KIE could arise from reactions where the chemical change occurs elsewhere in the molecule, but the deuterated methyl groups influence the reaction rate.
SKIEs are generally much smaller than primary KIEs, with values for deuterium substitution typically ranging from 0.7 to 1.5. wikipedia.orgopenochem.org They are classified based on the position of the isotope relative to the reaction center:
α-secondary KIEs: The isotope is on the atom undergoing a change in hybridization. For example, in SN1 reactions, where a carbon atom changes from sp3 to sp2 hybridization, a normal KIE (kH/kD > 1) is typically observed. wikipedia.org Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). wikipedia.org
β-secondary KIEs: The isotope is on an atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D sigma bond interacts with an adjacent empty or partially filled p-orbital in the transition state. libretexts.orgprinceton.edu Since C-H bonds are better hyperconjugating donors than C-D bonds, this leads to a normal KIE. princeton.edu
The magnitude of the SKIE can help distinguish between reaction mechanisms, such as SN1 and SN2 reactions. wikipedia.orgcdnsciencepub.com
Isotope Effects on Reaction Rates and Mechanistic Pathways
The measurement of KIEs is a powerful method for elucidating reaction mechanisms. numberanalytics.comnih.gov By determining whether a primary or secondary KIE is present and measuring its magnitude, chemists can deduce which steps are rate-limiting and which bonds are altered during that step. libretexts.org
For example, the absence of a significant KIE (kH/kD ≈ 1) when a C-H bond is expected to be broken suggests that this bond cleavage does not occur in the rate-determining step of the reaction. baranlab.orgepfl.ch This could imply a multi-step mechanism where a prior or subsequent step is slower.
Isotopic labeling, as in this compound, can also be used to trace the fate of atoms throughout a reaction, providing direct evidence for proposed pathways. numberanalytics.comresearchgate.net For instance, deuterium labeling studies have been used to investigate the mechanism of ring expansion reactions to form naphthalene (B1677914) derivatives. rsc.org
Transition State Characterization Using Deuterium Labeling
The magnitude of the kinetic isotope effect is intimately linked to the structure of the transition state. numberanalytics.comnumberanalytics.comgoogle.com By analyzing KIEs, often in conjunction with computational modeling, detailed information about the geometry and bonding within the transition state can be obtained. google.comrsc.org
A large primary KIE suggests a transition state where the C-H/C-D bond is significantly weakened or broken. numberanalytics.com The variation of the KIE with temperature can also provide information about quantum mechanical tunneling, where a particle passes through an energy barrier rather than over it, a phenomenon more significant for lighter isotopes like hydrogen. researchgate.netaip.org
Secondary KIEs provide more subtle details. For example, an α-secondary KIE can indicate the degree of rehybridization at a carbon center in the transition state. wikipedia.org A β-secondary KIE can probe the extent of hyperconjugative stabilization of a developing charge or radical center. libretexts.orgprinceton.edu Therefore, studying the KIEs of reactions involving this compound can offer a detailed picture of the transition state, revealing the extent of bond cleavage, charge development, and neighboring group participation. nih.govpnas.org
Applications of 1,4 Di Methyl D3 Naphthalene As a Research Tool
Use as an Internal Standard in Advanced Quantitative Analytical Methods
In the field of analytical chemistry, achieving high precision and accuracy is essential. clearsynth.com Deuterated compounds, such as 1,4-Di(methyl-d3)-naphthalene, are highly valued as internal standards, particularly for isotope dilution mass spectrometry (IDMS). buchem.com An internal standard is a known quantity of a substance added to a sample before analysis to correct for variations in the analytical procedure. clearsynth.com
The principle behind using a deuterated internal standard is that it behaves nearly identically to the non-labeled analyte (in this case, 1,4-dimethylnaphthalene) during sample extraction, cleanup, and introduction into the analytical instrument. clearsynth.comprinceton.edu However, due to its greater mass, the deuterated standard is easily distinguished from the analyte by the mass spectrometer. spectroscopyonline.com By comparing the instrument's response for the analyte to that of the known amount of the internal standard, chemists can accurately calculate the concentration of the analyte in the original sample, compensating for sample loss or fluctuations in instrument performance. clearsynth.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures. buchem.com When quantifying compounds like 1,4-dimethylnaphthalene (B47064) in environmental or biological samples, this compound is an ideal internal standard. epa.gov
During GC analysis, the deuterated standard co-elutes, or emerges from the chromatography column at nearly the same time as the non-deuterated analyte because their chemical properties and volatilities are very similar. nih.gov Upon entering the mass spectrometer, they are ionized and separated based on their mass-to-charge ratio. The mass spectrometer can simultaneously monitor the characteristic ions of both the analyte (e.g., 1,4-dimethylnaphthalene) and the internal standard (this compound), which is 6 mass units heavier. This allows for precise quantification even in complex matrices where other compounds might interfere.
Liquid chromatography-mass spectrometry (LC-MS) is used for analyzing a wide range of compounds, including those that are not volatile enough for GC. lcms.cz A significant challenge in LC-MS analysis is the "matrix effect," where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comresolvemass.ca
Using this compound as an internal standard is a highly effective strategy to overcome this problem. resolvemass.canih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects during the LC separation and ionization process. resolvemass.canih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out, leading to robust and reproducible quantification of 1,4-dimethylnaphthalene in diverse samples. clearsynth.com This approach has been successfully applied to the analysis of various naphthalene (B1677914) metabolites and derivatives. nih.gov
Applications in Gas Chromatography-Mass Spectrometry (GC-MS)
Tracer Studies in Complex Chemical and Environmental Systems
Isotopically labeled compounds are invaluable as tracers for tracking the movement and transformation of substances in intricate systems. nih.gov this compound can be used to trace the fate of 1,4-dimethylnaphthalene, a component of polycyclic aromatic hydrocarbons (PAHs), in environmental settings. asm.orgclu-in.org
Researchers can introduce a known amount of this compound into a system, such as a soil microcosm or an aquatic environment, and monitor its journey. Because the deuterium (B1214612) label does not significantly alter its chemical behavior, it follows the same transport, degradation, and bioaccumulation pathways as its non-deuterated counterpart. nih.gov By taking samples over time and analyzing them with mass spectrometry, scientists can identify degradation products (which will also contain the deuterium label) and determine the rates of these processes. This provides crucial information on the environmental persistence and fate of naphthalene-based compounds. asm.org
Reference Material for Method Development and Validation in Isotope Chemistry
The development of new analytical methods requires reference materials of known purity and composition to ensure the method is reliable, accurate, and reproducible. clearsynth.com this compound, synthesized to high chemical and isotopic purity, serves as an excellent reference material in isotope chemistry and analytical method validation. nist.gov
When laboratories develop a new method for quantifying PAHs, they can use this compound to:
Calibrate Instruments: Establish the response curve of the mass spectrometer. clearsynth.com
Determine Recovery Rates: Assess the efficiency of extraction and sample preparation steps.
Validate Method Accuracy: Confirm that the method can accurately measure a known quantity of the analyte's surrogate. clearsynth.com
Establish Limits of Detection and Quantification: Determine the lowest concentration of the compound that the method can reliably measure. researchgate.net
Its use as a reference material is fundamental to quality control and ensures that analytical data is consistent and comparable across different laboratories and studies.
Probing Molecular Interactions and Dynamics through Isotopic Perturbation
The substitution of hydrogen with deuterium, while chemically subtle, introduces a "perturbation" to the molecule's properties that can be exploited to study molecular-level phenomena. mdpi.comresearchgate.net The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. spectroscopyonline.comprinceton.edu This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are often slower than those involving a C-H bond. princeton.edu
By studying the reaction rates of this compound compared to 1,4-dimethylnaphthalene, researchers can gain insight into reaction mechanisms. If a particular reaction step involves the breaking of a C-H bond on the methyl group, the deuterated compound will react more slowly, confirming the involvement of that bond in the rate-determining step of the reaction.
Furthermore, the change in mass and vibrational modes upon deuteration can be used to probe non-covalent interactions and molecular dynamics. mdpi.com Techniques like nuclear magnetic resonance (NMR) spectroscopy and neutron scattering are sensitive to these isotopic changes, allowing scientists to investigate the rotational dynamics of the methyl groups and their interactions with surrounding molecules or solvent. acs.org This provides a deeper understanding of the fundamental forces that govern molecular behavior.
Table 2: Summary of Research Applications for this compound
| Application Area | Technique(s) | Role of this compound |
| Quantitative Analysis | GC-MS, LC-MS | Internal Standard: Corrects for sample loss and matrix effects, enabling accurate quantification of 1,4-dimethylnaphthalene. clearsynth.comepa.govnih.gov |
| Environmental Fate Studies | GC-MS, LC-MS | Isotopic Tracer: Tracks the transport, degradation, and transformation pathways of naphthalene derivatives in complex systems. nih.govasm.org |
| Method Validation | General Analytical Chemistry | Reference Material: Used to calibrate instruments and validate the accuracy, precision, and robustness of new analytical methods. nist.gov |
| Mechanistic & Dynamic Studies | NMR, Neutron Scattering | Isotopic Probe: Used to investigate reaction mechanisms (via kinetic isotope effect) and study molecular interactions and dynamics. spectroscopyonline.commdpi.comacs.org |
Conclusion and Future Research Directions
Current State of Research on Deuterated Methyl Naphthalenes
Current research on deuterated methyl naphthalenes is multifaceted, touching upon synthetic methods, degradation studies, and applications in materials and biological systems. While comprehensive studies specifically targeting 1,4-Di(methyl-d3)-naphthalene are not extensively documented in public literature, the existing research on its isomers and related deuterated aromatic compounds provides a strong foundation.
Key research areas include:
Synthesis: Scientists have successfully achieved the deuteration of C(sp³)–H bonds in methyl arene derivatives. For instance, the deuteration of 2-methylnaphthalene (B46627) to produce 2-methylnaphthalene-d3 has been accomplished with high deuterium (B1214612) incorporation (83%) and a good yield (80%) using a graphene oxide membrane reactor under mild conditions. rsc.org
Biomedical and Degradation Studies: Functionalized derivatives of 1,4-dimethylnaphthalene (B47064) are being explored as precursors for biomedical applications, particularly for the controlled release of reactive oxygen species. researchgate.net Isotope labeling is a critical tool in such studies. For example, per-deuterated naphthalene-d8 (B43038) has been used in growth experiments to trace the anaerobic degradation pathways of naphthalenes by sulfate-reducing bacteria, confirming that ring-cleavage products derive from the naphthalene (B1677914) source. asm.orgnih.gov
Spectroscopy and Physical Chemistry: The effects of deuterium substitution on the electron spin resonance (ESR) spectra of naphthalene radicals have been investigated. These studies reveal that the ratio of proton-to-deuteron hyperfine splittings deviates from expected values, an anomaly attributed to vibrational effects that alter sigma-pi interactions. aip.org
The table below summarizes key findings from research on related deuterated naphthalenes.
| Research Area | Compound Studied | Key Findings | Reference(s) |
| Synthesis | 2-Methylnaphthalene | Successful deuteration to 2-methylnaphthalene-d3 with 83% D-incorporation and 80% yield via electrolysis. | rsc.org |
| Degradation | Naphthalene-d8 | Used as a tracer to confirm metabolic pathways in anaerobic degradation. | asm.orgnih.gov |
| Spectroscopy | Deuterated Naphthalene Anions | Observed anomalous proton/deuteron hyperfine splitting ratios in ESR spectra due to vibrational effects. | aip.org |
| Biomedical | 1,4-Dimethylnaphthalene Derivatives | Functionalized derivatives form metastable endoperoxides for potential chemotherapeutic applications. | researchgate.net |
Unexplored Research Avenues and Methodological Challenges
Despite progress, significant research avenues for this compound and its analogs remain unexplored, alongside persistent methodological challenges.
Unexplored Research Avenues:
Kinetic Isotope Effect (KIE) Studies: A systematic investigation of the KIE for this compound in various chemical and biological processes has not been performed. Such studies could elucidate reaction mechanisms and provide insights into metabolic stability. symeres.comnih.gov
Advanced Materials Applications: While deuterated aromatic compounds are known to enhance the performance of Organic Light Emitting Diodes (OLEDs), the specific impact of this compound on the efficiency and durability of optoelectronic devices is an open question. acs.orgtn-sanso.co.jp
Polymer Science: The use of this compound as a monomer or additive in polymer synthesis is an unexplored area. Deuterated polymers are valuable for neutron scattering studies, and deuteration can enhance thermal stability. resolvemass.cascielo.org.mx
Methodological Challenges:
Selective Deuteration: Achieving high regioselectivity and levels of deuterium incorporation remains a significant challenge in organic synthesis. researchgate.net Many current methods for hydrogen isotope exchange (HIE) suffer from low deuterium incorporation or require harsh conditions. researchgate.net
Cost and Availability of Deuterium Sources: Many deuteration protocols rely on expensive deuterium sources, such as deuterium gas (D₂) or deuterated solvents, which can be prohibitive for large-scale synthesis. tn-sanso.co.jpchinesechemsoc.org
Catalyst Compatibility: Late-stage deuteration of complex molecules can be hindered by catalyst poisoning from certain functional groups within the substrate. acs.org Developing robust catalysts with broad functional group tolerance is an ongoing challenge.
Potential for Development of New Deuteration Technologies
The challenges in synthesizing deuterated compounds are actively driving innovation in deuteration technologies. Several emerging strategies hold promise for the efficient and selective synthesis of molecules like this compound.
Flow Synthesis: The development of flow synthesis methods, particularly those using microwave heating, offers a path to improved production throughput and enhanced reaction efficiency for H-D exchange reactions. tn-sanso.co.jp This technology can overcome the limitations of traditional batch reactors, such as long reaction times and scalability issues. tn-sanso.co.jp
Photocatalysis and Electrocatalysis: These methods are gaining traction as green and efficient alternatives for promoting deuteration. xmu.edu.cn Electrophotocatalysis, using D₂O as an economical deuterium source, has been demonstrated for the dearomative deuteration of (het)arenes under mild, transition-metal-free conditions. chinesechemsoc.org Similarly, electrochemical approaches using graphene oxide membranes have been used to deuterate the methyl groups of aromatic compounds. rsc.org
Advanced Catalytic Systems: Research into new homogeneous and heterogeneous catalysts is yielding milder and more selective deuteration methods. researchgate.net For example, palladium catalysts with dual ligands have been developed for the non-directed late-stage C–H deuteration of arenes. acs.org Iron-catalyzed HIE and hexafluorophosphate-triggered HIE in fluorinated solvents represent other novel approaches to activating C-H bonds for deuteration under ambient conditions. researchgate.netchemrxiv.org
The table below compares conventional and emerging deuteration technologies.
| Technology | Principle | Advantages | Challenges | Reference(s) |
| Conventional Batch Synthesis | H-D exchange with D₂O under high temperature and pressure. | Established methodology. | Low throughput, high energy, scalability limits. | tn-sanso.co.jp |
| Microwave Flow Synthesis | Continuous reaction using microwave heating. | High efficiency, improved throughput, better process control. | Catalyst stability, initial setup cost. | tn-sanso.co.jp |
| Electrocatalysis/Photocatalysis | Using electricity or light to drive the deuteration reaction. | Mild conditions, high selectivity, use of inexpensive deuterium sources (e.g., D₂O). | Substrate scope limitations, potential for over-reduction. | rsc.orgchinesechemsoc.org |
| Advanced Homogeneous Catalysis | Use of specifically designed metal-ligand complexes (e.g., Pd, Ir, Fe). | High selectivity, broad functional group tolerance, mild conditions. | Catalyst cost and sensitivity, potential for catalyst poisoning. | acs.orgresearchgate.netacs.org |
Broader Implications for Isotope Chemistry and Materials Science
The study of this compound and related deuterated compounds has implications that extend far beyond the specific molecule, influencing fundamental and applied sciences.
Implications for Isotope Chemistry:
Understanding Reaction Mechanisms: Deuterium labeling is a cornerstone for elucidating chemical reaction pathways. symeres.com The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, provides invaluable evidence for determining the rate-limiting steps of a reaction. nih.govscielo.org.mxresearchgate.net
Analytical Standards: Deuterated compounds are indispensable as internal standards for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements in fields from metabolomics to environmental science. symeres.comacs.org
Implications for Materials Science:
Enhanced Material Properties: The substitution of hydrogen with deuterium can significantly alter the physical properties of materials. rsc.org This "isotopic effect" can modify vibrational modes, hydrogen bond strengths, and photostability. rsc.orgajchem-a.com In luminescent materials, for example, deuteration can reduce non-radiative decay processes, leading to enhanced optical performance. rsc.org
Organic Electronics: In OLEDs, replacing C-H bonds with more stable C-D bonds at strategic positions can suppress vibrational quenching of excited states, thereby increasing the device's luminous efficiency and operational lifetime. acs.org
Polymer Characterization: Deuterated polymers are crucial for neutron scattering techniques. resolvemass.cascielo.org.mx The significant difference in neutron scattering length between protium (B1232500) and deuterium allows for "contrast matching," enabling detailed studies of polymer morphology, conformation, and dynamics in blends and solutions. scielo.org.mx
The continued exploration of deuterated methyl naphthalenes will undoubtedly contribute to a deeper understanding of isotopic effects and pave the way for the rational design of new materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,4-Di(methyl-d3)-naphthalene, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with naphthalene derivatives under controlled conditions. For example, adapting routes for non-deuterated analogs (e.g., Friedel-Crafts alkylation) with deuterium-enriched reagents ensures isotopic incorporation . Isotopic purity is verified via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR), which distinguish between protonated and deuterated methyl groups. Rigorous purification (e.g., column chromatography) minimizes isotopic dilution .
Q. What analytical techniques are most effective for characterizing the structure and isotopic composition of this compound?
- Methodological Answer : High-resolution MS confirms molecular weight and deuterium incorporation. ¹H NMR identifies non-deuterated impurities (e.g., residual CH₃ signals), while ²H NMR quantifies deuterium distribution. Infrared (IR) spectroscopy detects C-D stretching vibrations (~2100–2200 cm⁻¹). X-ray crystallography resolves crystal packing effects, though deuterium’s low scattering factor may require neutron diffraction for precise isotopic positioning .
Q. What are the critical parameters to consider when designing toxicological studies for deuterated naphthalene derivatives?
- Methodological Answer : Key parameters include exposure routes (inhalation, oral), dose ranges (subacute to chronic), and endpoints (e.g., hepatic/renal toxicity, genotoxicity). Studies should follow inclusion criteria from toxicological frameworks (Table B-1, ), prioritizing peer-reviewed mammalian models. Isotope effects may alter metabolic rates, requiring comparative assays between deuterated and non-deuterated analogs .
Advanced Research Questions
Q. How does deuterium substitution in methyl groups affect the metabolic pathways of 1,4-dimethylnaphthalene derivatives in biological systems?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation, altering metabolite profiles. For example, deuterated methyl groups in this compound reduce the formation of reactive quinones (e.g., 1,4-naphthoquinone), which are implicated in oxidative stress. Stable isotope tracing (LC-MS/MS) quantifies deuterated vs. non-deuterated metabolites in vitro (e.g., hepatocyte assays) and in vivo .
Q. In reaction mechanism studies, how can deuterium labeling in this compound be utilized to track intermediate formation using spectroscopic methods?
- Methodological Answer : Deuterium labeling enhances resolution in mechanistic studies. For instance, time-resolved ²H NMR monitors deuterium migration during photochemical reactions, while MS/MS fragments reveal deuterium retention in intermediates. Isotopic scrambling assays (e.g., H/D exchange) differentiate between radical-mediated and ionic pathways in oxidation reactions .
Q. How do discrepancies in reported toxicological data for methylnaphthalenes inform the design of future studies on deuterated analogs?
- Methodological Answer : Contradictions (e.g., species-specific carcinogenicity in rodents) highlight the need for standardized protocols. Future studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
